molecular formula C8H10KNO2 B15300667 potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate CAS No. 2866316-85-8

potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

Cat. No.: B15300667
CAS No.: 2866316-85-8
M. Wt: 191.27 g/mol
InChI Key: MDMVUJJVWAQMAP-UHFFFAOYSA-M
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Description

Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and an acetate group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with acetic acid derivatives. One common method is the Paal-Knorr synthesis, where 2,5-hexanedione reacts with glycine to form 2,5-dimethylpyrrole, which is then esterified with acetic acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis, followed by purification processes such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A precursor in the synthesis of potassium 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate.

    Pyrrole-2,5-dione: An oxidation product of the pyrrole ring.

    Pyrrolidine: A reduction product of the pyrrole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2866316-85-8

Molecular Formula

C8H10KNO2

Molecular Weight

191.27 g/mol

IUPAC Name

potassium;2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

InChI

InChI=1S/C8H11NO2.K/c1-5-3-7(4-8(10)11)6(2)9-5;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

MDMVUJJVWAQMAP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(N1)C)CC(=O)[O-].[K+]

Origin of Product

United States

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